Bis(2,2-dimethylpropyl) benzylphosphonate
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Overview
Description
Bis(2,2-dimethylpropyl) benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a benzyl moiety and two 2,2-dimethylpropyl groups. This compound belongs to the class of phosphonates, which are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters. A common method employs a palladium(0)-catalyzed cross-coupling reaction, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions are generally mild, often conducted at room temperature, and the process can be adapted for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) benzylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The phosphonate ester bonds can be hydrolyzed to yield phosphonic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted benzyl compounds.
Scientific Research Applications
Bis(2,2-dimethylpropyl) benzylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Medicine: Phosphonate derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl) benzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as:
- Dimethyl methylphosphonate
- Glyphosate
- Ethephon
Uniqueness
Bis(2,2-dimethylpropyl) benzylphosphonate is unique due to its specific structural features, including the bulky 2,2-dimethylpropyl groups and the benzyl moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
88065-75-2 |
---|---|
Molecular Formula |
C17H29O3P |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
bis(2,2-dimethylpropoxy)phosphorylmethylbenzene |
InChI |
InChI=1S/C17H29O3P/c1-16(2,3)13-19-21(18,20-14-17(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 |
InChI Key |
MGAZXTFZDUKRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(=O)(CC1=CC=CC=C1)OCC(C)(C)C |
Origin of Product |
United States |
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